4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 127.6±0.4 cm3, and a molar volume of 389.9±3.0 cm3 . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . The compound has a polar surface area of 141 Å2 and a polarizability of 50.6±0.5 10-24 cm3 . Its surface tension is 52.5±3.0 dyne/cm .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazoles, including structures similar to 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit promising anticancer activities. For instance, a study by Ravinaik et al. (2021) on substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similar findings were reported by Salahuddin et al. (2014), where 1,3,4-oxadiazole derivatives showed significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Enzyme Inhibition
The enzyme inhibitory properties of 1,3,4-oxadiazole derivatives have been explored, with studies indicating potential for treating conditions like dementias and myasthenia gravis. A study by Pflégr et al. (2022) on 5-aryl-1,3,4-oxadiazoles found that these compounds exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing lower IC50 values against AChE than established drugs (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been investigated. A study highlighted the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed good antibacterial activity against Staphylococcus aureus, and potent antioxidant activity, indicating a potential for antimicrobial applications (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Mechanism of Action
Mode of Action
Compounds containing a 1,3,4-oxadiazole ring are often involved in interactions with biological targets through the formation of hydrogen bonds and dipole-dipole interactions .
Biochemical Pathways
Compounds containing a 1,3,4-oxadiazole ring have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Given the wide range of biological activities associated with 1,3,4-oxadiazole derivatives, it’s possible that this compound could have multiple effects at the cellular level .
Properties
IUPAC Name |
4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-29-18-12-17(13-19(30-6-2)20(18)31-7-3)22-25-26-23(32-22)24-21(28)16-10-8-15(9-11-16)14(4)27/h8-13H,5-7H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZJFPNKJYAHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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